Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate
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Overview
Description
Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate is a chemical compound with a unique structure that includes a thiolane ring with a sulfone group and a carbamoyl formate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate typically involves the reaction of a thiolane derivative with a carbamoyl formate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction temperature and time are optimized to achieve the highest yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)carbamoyl]formate can be compared with other similar compounds, such as:
Methyl 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]acetate: Shares a similar thiolane ring structure but differs in the functional groups attached.
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Contains a benzothiazine ring instead of a thiolane ring, leading to different chemical properties and applications.
Properties
Molecular Formula |
C7H11NO6S |
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Molecular Weight |
237.23 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C7H11NO6S/c1-14-7(11)6(10)8-4-2-15(12,13)3-5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10) |
InChI Key |
FFALZWZBZSIPHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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